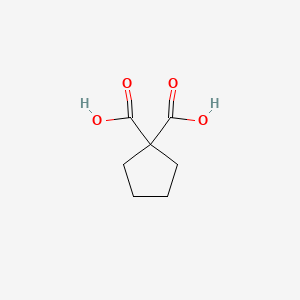

Cyclopentane-1,1-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopentane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFOGXKZTWZVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901708 | |

| Record name | NoName_846 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5802-65-3 | |

| Record name | 5802-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Strategic Synthesis of Cyclopentane-1,1-dicarboxylic Acid: A Technical Guide to Ring-Closing Metathesis

Abstract

Cyclopentane-1,1-dicarboxylic acid and its derivatives are pivotal structural motifs in the landscape of medicinal chemistry and materials science. This guide provides an in-depth technical exploration of a robust and efficient synthetic pathway to this valuable compound, centered around the powerful Ring-Closing Metathesis (RCM) reaction. We will dissect the strategic considerations and experimental nuances of a three-step sequence: the synthesis of the acyclic precursor diethyl diallylmalonate, its catalytic cyclization via RCM to form diethyl cyclopent-3-ene-1,1-dicarboxylate, and the final transformation through hydrolysis and hydrogenation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical execution of this modern synthetic route.

Introduction: The Rationale for a Metathesis-Driven Approach

The synthesis of carbocyclic rings is a fundamental challenge in organic chemistry. Traditional methods often involve multi-step sequences with harsh conditions or limited functional group tolerance. The advent of olefin metathesis, a Nobel Prize-winning technology, has revolutionized the construction of cyclic systems. Ring-closing metathesis, in particular, offers a highly efficient and selective method for forming five- and six-membered rings from readily available acyclic diene precursors.

The target molecule, this compound, is a key building block. Its gem-dicarboxylic acid functionality provides a handle for further chemical elaboration, making it a valuable precursor for spirocyclic compounds, constrained amino acids, and other complex molecular architectures. The RCM approach offers a direct and high-yielding pathway, avoiding many of the pitfalls of classical cyclization methods.

The Synthetic Blueprint: A Three-Act Play

Our synthetic strategy is a linear three-step process, beginning with the assembly of the RCM precursor, followed by the key cyclization reaction, and culminating in the formation of the saturated dicarboxylic acid. Each step is optimized for yield, purity, and operational simplicity.

Workflow Overview

Caption: Overall synthetic workflow for this compound.

Experimental Deep Dive: Protocols and Mechanistic Insights

Step 1: Synthesis of Diethyl Diallylmalonate

The journey begins with the diallylation of diethyl malonate. The acidity of the α-protons (pKa ≈ 13) of diethyl malonate allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate.[1] This enolate then acts as a potent nucleophile, undergoing two sequential SN2 reactions with an allyl halide, typically allyl bromide.

Experimental Protocol:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add anhydrous acetonitrile (CH₃CN).

-

Add diethyl malonate followed by anhydrous potassium carbonate (K₂CO₃).

-

Stir the suspension at room temperature for 10-15 minutes.

-

Slowly add allyl bromide to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 24 hours.

-

Cool the mixture to room temperature and filter through a pad of celite to remove inorganic salts.

-

Wash the celite pad with additional acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield crude diethyl diallylmalonate as a colorless liquid. The product can be purified by vacuum distillation if necessary.

Causality and Trustworthiness: The use of an anhydrous solvent and inert atmosphere is critical to prevent quenching of the enolate by water. Potassium carbonate is a sufficiently strong base for this transformation and is easier to handle than sodium hydride. Driving the reaction to completion with heat and a slight excess of the alkylating agent ensures high conversion.

Step 2: Ring-Closing Metathesis (RCM)

This is the cornerstone of the synthesis, where the acyclic diene is transformed into a five-membered ring. The reaction is catalyzed by a ruthenium-based complex, most commonly a Grubbs catalyst. The second-generation Grubbs catalyst is particularly effective for this transformation due to its high activity and stability.[2]

The mechanism of RCM is a fascinating catalytic cycle.[3] The reaction is typically driven to completion by the removal of the volatile byproduct, ethylene gas.[4]

Grubbs Catalyst Catalytic Cycle

Caption: Simplified catalytic cycle for Ring-Closing Metathesis.

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve the Grubbs second-generation catalyst in dry, degassed dichloromethane (CH₂Cl₂).[5]

-

To this solution, add diethyl diallylmalonate.[5]

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure diethyl cyclopent-3-ene-1,1-dicarboxylate.[5]

Causality and Trustworthiness: The use of a second-generation Grubbs catalyst ensures high turnover numbers and functional group tolerance.[2][6] Degassed solvent is crucial as oxygen can deactivate the catalyst. The reaction is typically run at room temperature, highlighting the efficiency of the catalyst. Purification by column chromatography effectively removes the ruthenium byproducts.

Step 3: Hydrolysis and Hydrogenation

The final step involves two transformations: the saponification of the diester to the dicarboxylic acid and the reduction of the alkene to an alkane. These can be performed in a stepwise manner.

Experimental Protocol:

Part A: Hydrolysis

-

Dissolve diethyl cyclopent-3-ene-1,1-dicarboxylate in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of ~1-2, which will precipitate the dicarboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Hydrogenation

-

In a hydrogenation vessel, dissolve the cyclopent-3-ene-1,1-dicarboxylic acid from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure is sufficient) at room temperature for 12-24 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Causality and Trustworthiness: Basic hydrolysis is a standard and reliable method for converting esters to carboxylic acids. Subsequent acidification ensures the protonation of the carboxylate salt to yield the desired product. Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes.[7] Palladium on carbon is a widely used, effective, and recyclable catalyst for this purpose. The two-step sequence ensures a clean conversion to the final saturated dicarboxylic acid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence.

| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| 1 | Diallylation | Diethyl malonate, Allyl bromide, K₂CO₃ | Acetonitrile | 80°C | 24 h | >90% |

| 2 | RCM | Diethyl diallylmalonate, Grubbs 2nd Gen. Catalyst (1-5 mol%) | CH₂Cl₂ | RT | 1-2 h | 85-95% |

| 3a | Hydrolysis | Diethyl cyclopent-3-ene-1,1-dicarboxylate, NaOH | Ethanol/H₂O | Reflux | 4-6 h | >95% |

| 3b | Hydrogenation | Cyclopent-3-ene-1,1-dicarboxylic acid, 10% Pd/C, H₂ | Ethanol | RT | 12-24 h | >98% |

Conclusion

The synthesis of this compound via ring-closing metathesis represents a powerful application of modern catalytic methods to achieve a valuable chemical building block. This guide has outlined a reliable and well-vetted three-step sequence, providing not only detailed experimental protocols but also the underlying scientific rationale for each procedural choice. By leveraging the efficiency and selectivity of the Grubbs catalyst, this pathway offers a superior alternative to classical synthetic routes, enabling researchers in drug discovery and materials science to access this important molecule with high efficiency and purity.

References

- Wipf, P.

-

Grubbs Catalyst in Ring Closing Metathesis. Scribd. [Link]

-

Tunalı, Z., Sagdic, K., Inci, F., & Öztürk, B. Ö. (2022). Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in water. Reaction Chemistry & Engineering, 7(7), 1617-1625. [Link]

-

Ring‐closing metathesis (RCM) of diethyl diallyl malonate (DDM, 1) using Grubbs 2nd generation catalyst. ResearchGate. [Link]

-

Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. University of North Florida. [Link]

-

Schepmann, H. G., & Mynderse, M. (2017). Ring-Closing Metathesis: An Advanced Guided-Inquiry Experiment for the Organic Laboratory. Journal of Chemical Education, 94(11), 1832-1836. [Link]

-

Allylic Alkylation and Ring-Closing Metathesis in Sequence: a Successful Cohabitation of Pd and Ru. AWS. [Link]

-

Preparation of diethyl diethylmalonate. PrepChem.com. [Link]

-

Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands. Journal of the American Chemical Society. [Link]

-

A Guided-Inquiry Approach to Ring-Closing Metathesis Supplementary Material. Royal Society of Chemistry. [Link]

-

Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate. PrepChem.com. [Link]

-

Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]

-

Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. The Royal Society of Chemistry. [Link]

-

Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [Link]

-

1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. PubChem. [Link]

-

Hydrogenation process for the preparation of alcohols and diols utilizing gas and liquid phases. SciSpace. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. Hydrogenation process for the preparation of alcohols and diols utilizing gas and liquid phases (1993) | Eastland Philip Henry Donald | 18 Citations [scispace.com]

Spectroscopic Characterization of Cyclopentane-1,1-dicarboxylic Acid: A Guide for Researchers

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Imperative

Cyclopentane-1,1-dicarboxylic acid is a geminal dicarboxylic acid built upon a five-membered aliphatic ring. Its unique structural arrangement, with two carboxylic acid moieties attached to the same carbon atom, imparts specific chemical properties relevant in the synthesis of polymers, specialized esters, and pharmacologically active molecules. Accurate and unambiguous structural confirmation is the bedrock of any research or development endeavor. This guide provides an in-depth exploration of the characterization of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a Senior Application Scientist, my focus is not merely on the data but on the causality—why the spectra appear as they do and how to interpret these signals to build a self-validating structural hypothesis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. For this compound, both ¹H (proton) and ¹³C NMR are essential for complete characterization.

Molecular Symmetry and Expected Environments

A crucial first step is to analyze the molecule's symmetry. This compound possesses a C₂ axis of symmetry passing through the C1 carbon and bisecting the C3-C4 bond. This symmetry dictates that the protons and carbons on opposite sides of the ring are chemically equivalent, simplifying the expected spectra.

Diagram: Structural Environments of this compound

Caption: Chemical environments in this compound.

-

Proton (¹H) Environments:

-

Two equivalent acidic protons (-COOH).

-

Four equivalent α-protons on C2 and C5.

-

Four equivalent β-protons on C3 and C4.

-

-

Carbon (¹³C) Environments:

-

Two equivalent carboxyl carbons (-COOH).

-

One quaternary carbon (C1).

-

Two equivalent α-carbons (C2 and C5).

-

Two equivalent β-carbons (C3 and C4).

-

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.

-

Expert Insight: DMSO-d₆ is the solvent of choice. While CDCl₃ can be used, carboxylic acid protons often exhibit very broad signals due to hydrogen-bonding dynamics.[1][2] Using D₂O is not recommended for observing the acidic proton, as it will rapidly exchange, causing the -COOH signal to disappear, although this technique can be used to confirm its identity.[3][4]

-

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Use a standard single-pulse experiment.

-

Set a spectral width of 0-15 ppm to ensure all signals, especially the downfield acidic proton, are captured.[5]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).

-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | > 12.0 | Broad Singlet (br s) | 2H | Highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding.[3][6] The signal is often broad due to chemical exchange and quadrupolar effects. |

| α-CH₂ (C2, C5) | ~2.1 - 2.5 | Triplet (t) | 4H | Protons are alpha to the electron-withdrawing quaternary carbon, causing a downfield shift relative to unsubstituted cyclopentane.[7] They are coupled to the two adjacent β-protons (n=2), resulting in a triplet (n+1=3). |

| β-CH₂ (C3, C4) | ~1.7 - 2.0 | Triplet (t) or Multiplet (m) | 4H | These protons are in a more typical aliphatic environment. They are coupled to the two adjacent α-protons (n=2), which should ideally result in a triplet (n+1=3). |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical nature.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: Use a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Acquisition Parameters:

-

A standard proton-decoupled pulse sequence is used, which results in all carbon signals appearing as singlets.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A greater number of scans is required compared to ¹H NMR due to the low natural abundance (~1.1%) of the ¹³C isotope.[5]

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

-

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COOH | ~170 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[3][6][8] |

| C1 (Quaternary) | ~55 - 65 | This sp³ carbon is bonded to two other carbons and two carboxyl groups. Its signal will be weaker than protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement. |

| α-C (C2, C5) | ~30 - 40 | Standard aliphatic sp³ carbon, shifted slightly downfield due to proximity to the substituted C1. |

| β-C (C3, C4) | ~25 | A typical sp³ carbon signal for a five-membered ring, similar to cyclopentane itself.[9] |

Part 2: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, it provides definitive evidence for the carboxylic acid groups and the aliphatic ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Solid Film Method: Dissolve the compound in a volatile solvent, place a drop on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[5]

-

-

Instrumentation: Place the sample in the sample holder of an FT-IR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).[5]

-

Collect a background spectrum of the empty spectrometer (or the pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and matrix interferences.

-

Data Interpretation and Expected Spectrum

The IR spectrum of a carboxylic acid is dominated by the vibrations of the -COOH group, which typically exists as a hydrogen-bonded dimer in the solid state.[7][10]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Mode |

| O-H (-COOH) | 3300 - 2500 | Very Broad, Strong | Stretching |

| C-H (Aliphatic) | 2980 - 2850 | Medium, Sharp | Stretching |

| C=O (-COOH) | 1725 - 1700 | Strong, Sharp | Stretching |

| C-O | 1320 - 1210 | Medium | Stretching |

| O-H | 950 - 910 | Medium, Broad | Bending (Out-of-plane) |

Part 3: Integrated Spectroscopic Workflow

The power of these techniques is magnified when used in concert. A logical workflow ensures that data from one method corroborates the others, leading to an undeniable structural assignment.

Diagram: Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating toolkit for the characterization of this compound. ¹H NMR confirms the proton framework and connectivity through spin-spin coupling. ¹³C NMR validates the carbon backbone and the presence of the quaternary and carboxyl carbons. Finally, IR spectroscopy provides unequivocal evidence for the key carboxylic acid functional groups. By integrating the data from these orthogonal techniques, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of their material.

References

- Benchchem. (2025). Spectroscopic Profile of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Technical Guide. Benchchem.

- Biesinger, M. C. (2017). Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. Surface Science Spectra, 24(1), 011101.

- Biesinger, M. C. (2017). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry (Introduction to parts 0 to VI). Surface Science Spectra, 24(2), 021001.

- Chem LibreTexts. (2020). Spectroscopy of Carboxylic Acids.

- Chem LibreTexts. (2020). IR Spectroscopy Tutorial: Carboxylic Acids.

- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544.

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE (Journal of Visualized Experiments).

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- Chem LibreTexts. (2020). Spectroscopy of Carboxylic Acids.

- Doc Brown's Chemistry. Infrared spectrum of cyclopentane.

- JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE (Journal of Visualized Experiments).

- OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.

- Chemistry Steps. Carboxylic acid NMR.

- Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane.

- Gable, K. (n.d.). 13C NMR Chemical Shifts.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 5. benchchem.com [benchchem.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclopentane-1,1-dicarboxylic Acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Cyclopentane-1,1-dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific molecule. We will explore the expected chemical shifts, multiplicities, and coupling constants, grounded in fundamental principles and data from analogous structures. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality NMR spectra of carboxylic acids.

Introduction: The Structural Elucidation of this compound

This compound is a geminal dicarboxylic acid featuring a five-membered aliphatic ring. This structure presents a unique spectroscopic challenge and a rich source of information regarding the influence of steric and electronic effects on NMR parameters. Understanding its spectral characteristics is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications, including as a building block in medicinal chemistry.

Predicted ¹H NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following data is a prediction based on the analysis of structurally related compounds and established NMR principles. The proposed solvent for this analysis is Deuterated Dimethyl Sulfoxide (DMSO-d₆), which is capable of dissolving the polar carboxylic acid and allows for the observation of the acidic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 2H | -COOH | The acidic protons of the carboxylic acid groups are highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding. Their chemical shift is typically observed in the 10-13 ppm range and can be broad[1][2][3]. The use of DMSO-d₆ as a solvent helps in observing these exchangeable protons. |

| ~2.2 - 2.4 | Triplet | 4H | -CH₂- (α to COOH) | These methylene protons are adjacent to the quaternary carbon bearing the carboxylic acid groups. The electron-withdrawing effect of the two carboxyl groups deshields these protons, shifting them downfield. They are expected to appear as a triplet due to coupling with the adjacent methylene protons. |

| ~1.6 - 1.8 | Quintet | 4H | -CH₂- (β to COOH) | These methylene protons are further away from the electron-withdrawing carboxyl groups and are therefore more shielded, appearing at a higher field (lower ppm). They will appear as a quintet due to coupling with the four neighboring methylene protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar cyclic carboxylic acids and general substituent effects.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174 | -COOH | The carbonyl carbons of carboxylic acids are highly deshielded and typically resonate in the 160-180 ppm region[2][4]. |

| ~55 | C(COOH)₂ | The quaternary carbon atom bonded to the two carboxyl groups is expected to be significantly deshielded due to the inductive effect of the electronegative oxygen atoms. |

| ~35 | -CH₂- (α to COOH) | The carbon atoms of the methylene groups adjacent to the quaternary carbon are deshielded compared to a simple cyclopentane ring. |

| ~25 | -CH₂- (β to COOH) | These methylene carbons are in a more alkane-like environment and are expected to have a chemical shift similar to that of cyclopentane itself[5][6]. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

- Weigh approximately 10-20 mg of the solid this compound.

- Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent is crucial for dissolving the carboxylic acid and for observing the exchangeable acidic protons[7].

- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm)[5][8].

- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

- ¹H NMR:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

- Acquisition Time: 2-3 seconds.

- Relaxation Delay: 1-2 seconds.

- Number of Scans: 16-64 scans, depending on the sample concentration.

- ¹³C NMR:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons.

- Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio, especially for the quaternary carbon.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum.

- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Structural Elucidation and Spectral Interpretation

The predicted NMR data provides a clear picture of the molecular structure of this compound.

Figure 1: Molecular structure of this compound with predicted ¹H NMR assignments.

The high degree of symmetry in the molecule simplifies the spectra. The two carboxylic acid groups are chemically equivalent, as are the two pairs of methylene groups in the cyclopentane ring. This equivalence leads to a smaller number of signals than might be expected for a molecule with this many atoms.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. By leveraging data from analogous structures and fundamental NMR principles, we have predicted the chemical shifts and multiplicities, offering a valuable resource for researchers in the field. The detailed experimental protocol further equips scientists with the necessary methodology to acquire high-quality spectra for this and similar compounds. The understanding of these spectral features is paramount for the unambiguous identification and characterization of this important chemical entity.

References

- Vertex AI Search. (n.d.). This compound, diethyl ester - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). Cyclopentane-1,1-diacetic acid(16713-66-9) 1H NMR spectrum.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.

- Arkivoc. (2002). 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical study.

- ACS Publications. (n.d.). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane.

- JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids.

- Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- ACS Publications. (n.d.). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene.

- ChemicalBook. (n.d.). Cyclopentene(142-29-0) 13C NMR spectrum.

- Wiley Online Library. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene.

- Chemistry LibreTexts. (n.d.). Carboxylic acid NMR.

- ChemicalBook. (n.d.). Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane.

- The Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4.

- Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting.

- ACS Publications. (n.d.). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). Cyclopentane(287-92-3) 13C NMR spectrum.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Cyclopentane(287-92-3) 13C NMR spectrum [chemicalbook.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of Cyclopentane-1,1-dicarboxylic acid in common organic solvents

Technical Guide: Solubility Profile of Cyclopentane-1,1-dicarboxylic Acid

A Foundational Resource for Experimental Determination and Application in Pharmaceutical Development

Executive Summary

This compound is a valuable building block in medicinal chemistry and drug development. Its utility in synthesis and formulation is fundamentally governed by its solubility in various organic solvents. A thorough review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this compound. This guide addresses this critical knowledge gap. Instead of presenting non-existent data, we provide a comprehensive framework for its experimental determination. We delve into the physicochemical properties of the molecule to establish a theoretical solubility profile. Most importantly, this document provides a detailed, field-proven protocol for researchers to reliably and accurately measure the solubility of this compound in common organic solvents. This guide is intended to empower researchers, process chemists, and formulation scientists with the foundational knowledge and practical tools required to generate and apply this crucial dataset, thereby accelerating drug development timelines.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical synthesis, cyclic motifs are prized for their ability to confer conformational rigidity and novel three-dimensional structures to drug candidates. The cyclopentane ring, in particular, is a core component in a multitude of approved drugs and investigational molecules, where it often serves as a bioisostere for other ring systems or as a scaffold to orient functional groups in a specific vector.[1] this compound (CAS 5802-65-3) is a prime example of a versatile intermediate. The gem-dicarboxylic acid moiety offers a unique stereochemical and reactive handle for building molecular complexity.

The successful application of this intermediate in a laboratory or manufacturing setting hinges on a deep understanding of its physical properties, chief among them being solubility. Solubility data is not merely an academic parameter; it is the cornerstone of process optimization and formulation development:

-

Process Chemistry: Rational selection of reaction solvents, optimization of reaction concentration, and development of efficient downstream crystallization and purification protocols are all dictated by solubility.

-

Formulation Science: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility is a critical determinant of bioavailability and informs the choice of excipients and delivery systems.

-

Safety and Handling: Understanding solubility is crucial for developing effective cleaning protocols and managing waste streams.

This guide provides the necessary theoretical background and a practical, validated methodology to systematically characterize the solubility of this compound.

Physicochemical Properties and Theoretical Solubility Profile

To predict how a compound will behave in different solvents, we must first understand its intrinsic properties. The structure of this compound—a five-membered aliphatic ring with two carboxylic acid groups attached to the same carbon—creates a distinct balance of polar and non-polar characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₄ | [2] |

| Molecular Weight | 158.15 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 190°C (with decomposition) | [3] |

Structural Analysis and Causality of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[4][5] This means that substances with similar intermolecular forces are more likely to be miscible.

-

Polar Domain: The molecule's dominant feature is the gem-dicarboxylic acid group. The two carboxyl (-COOH) moieties are highly polar and capable of acting as both hydrogen bond donors (from the hydroxyl protons) and hydrogen bond acceptors (at the carbonyl and hydroxyl oxygens). This polar "head" will seek strong dipole-dipole interactions and hydrogen bonding with solvent molecules.

-

Non-polar Domain: The cyclopentane ring is a compact, non-polar, hydrophobic hydrocarbon structure. It interacts primarily through weaker van der Waals (London dispersion) forces.

This duality dictates that the molecule's solubility will be a trade-off between these two competing characteristics. While some sources describe its solubility in organic solvents as "excellent," this is a qualitative statement that requires quantitative validation for scientific application.[2]

Predicted Solubility in Common Organic Solvents

Based on its structure, we can predict its relative solubility across different solvent classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess hydroxyl groups and can engage in strong hydrogen bonding. We predict high solubility in these solvents, as they can effectively solvate both the hydrogen-bond-donating and -accepting sites of the dicarboxylic acid groups.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors. We predict good to moderate solubility in this class. Solvents like acetone and DMF should be effective at solvating the molecule, though perhaps less so than protic solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The energy required to break the strong hydrogen-bonded crystal lattice of the solid dicarboxylic acid would not be compensated by the weak van der Waals interactions with the solvent. We predict low to negligible solubility in non-polar solvents.

A Validated Protocol for Experimental Solubility Determination

The absence of published data necessitates a robust and reproducible experimental approach. The isothermal shake-flask method is a widely accepted standard for determining the equilibrium solubility of a solid in a liquid. It is a self-validating system when performed with proper controls.

Principle of the Method

A surplus of the solid solute (this compound) is agitated in the solvent of interest at a constant, controlled temperature for a duration sufficient to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. This concentration is then measured by a suitable analytical technique, representing the solubility at that specific temperature.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the critical steps of the isothermal shake-flask method.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Experimental Protocol

-

Preparation of Vials: To a series of 4 mL glass vials, add an excess amount of this compound (e.g., ~50-100 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a magnetic stir plate set within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate the slurries for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. Trustworthiness Check: To validate the equilibration time, samples can be taken at various time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

Sample Collection: After agitation, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a disposable syringe. Immediately attach a 0.22 µm syringe filter (PTFE is suitable for most organic solvents) and dispense the filtrate into a clean, pre-weighed vial for analysis. Causality Note: This rapid filtration step is critical to prevent the supersaturated solution from crystallizing due to temperature changes upon removal from the incubator.

-

Quantification:

-

Gravimetric Method (for non-volatile solvents): Accurately weigh the vial containing the filtrate. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Reweigh the vial to determine the mass of the dissolved solid.

-

Chromatographic Method (e.g., HPLC-UV): Quantitatively dilute a known volume of the filtrate with a suitable mobile phase. Analyze the concentration against a pre-prepared calibration curve of the compound. This is the preferred method for its accuracy and sensitivity.

-

-

Calculation: Express the solubility in standard units such as mg/mL, g/100 mL, or mol/L.

Data Presentation and Interpretation

For clarity and comparative analysis, all experimentally determined solubility data should be summarized in a structured table.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] | |

| Polar Aprotic | Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] | |

| Tetrahydrofuran (THF) | 7.6 | [Experimental Value] | [Calculated Value] | |

| Non-polar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |

Interpretation for Drug Development

-

High Solubility (e.g., >50 mg/mL): Solvents in this category (likely polar protic) are excellent candidates for reaction media, stock solution preparation, and potentially for purification via anti-solvent crystallization.

-

Moderate Solubility (e.g., 5-50 mg/mL): These solvents may be useful for controlled crystallizations where a specific yield and particle size are desired.

-

Low Solubility (e.g., <1 mg/mL): These solvents (likely non-polar) are ideal candidates for use as anti-solvents or for washing solids to remove more soluble impurities.

Conclusion

While published quantitative solubility data for this compound is currently unavailable, its importance in pharmaceutical development necessitates a clear path for its determination. This guide has established a strong theoretical framework for predicting its solubility based on its unique molecular structure. More critically, it has provided a detailed, authoritative, and practical protocol for researchers to generate this vital data in their own laboratories. By following the validated isothermal shake-flask method outlined herein, scientists can produce reliable and reproducible solubility profiles, enabling the rational design of synthetic routes, purification strategies, and formulation approaches, ultimately fostering more efficient and robust drug development programs.

References

-

Chemistry LibreTexts. (2023, April 16). 13.6: Polarity and Properties. Retrieved from [Link]

-

Abraham Entertainment. (2024, November 16). Solubility Of Polar Compounds: Unraveling The Secrets. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound [oakwoodchemical.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-Cyclopentane-1,2-dicarboxylic acid | C7H10O4 | CID 727374 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of Cyclopentane-1,1-dicarboxylic Acid

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cyclopentane rings are prevalent scaffolds in medicinal chemistry, where molecular conformation is a critical determinant of biological activity. This guide provides a comprehensive framework for the theoretical conformational analysis of Cyclopentane-1,1-dicarboxylic acid, a model system for geminally disubstituted cyclopentanes. We delineate the fundamental principles of cyclopentane ring puckering, present a rigorous, step-by-step computational protocol grounded in modern quantum chemical methods, and discuss the anticipated conformational preferences governed by steric and electronic factors, including the potential for intramolecular hydrogen bonding. This document serves as a self-validating blueprint for researchers aiming to accurately predict and understand the conformational landscape of substituted cycloalkanes.

Introduction: The Significance of Cyclopentane Conformation

Cyclopentane and its derivatives are fundamental structural motifs found in a vast array of natural products and synthetic pharmaceuticals. Their prevalence stems from their ability to present substituents in well-defined three-dimensional arrangements, which is crucial for molecular recognition at biological targets such as enzymes and receptors. The biological function of these molecules is inextricably linked to their accessible conformations. A thorough understanding of the potential energy surface (PES) and the relative stability of different conformers is therefore indispensable for rational drug design and development.

This compound presents a particularly interesting case. The geminal dicarboxylic acid groups at a single carbon atom introduce significant steric constraints and the potential for intramolecular interactions that profoundly influence the puckering of the five-membered ring. This guide will use this molecule as a case study to detail a robust theoretical workflow for elucidating its conformational preferences.

The Conformational Landscape of the Cyclopentane Ring

Unlike the planar representation often used in 2D drawings, a planar cyclopentane ring is energetically unfavorable due to significant torsional strain arising from eclipsed C-H bonds.[1] To alleviate this strain, the ring adopts non-planar, puckered conformations.[1] The conformational space of cyclopentane is primarily described by two low-energy forms: the Envelope and the Half-Chair .

-

Envelope (C

ssymmetry): In this conformation, four carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an envelope with an open flap. This arrangement reduces some, but not all, of the torsional strain.[1] -

Half-Chair (C

2symmetry): Here, three adjacent carbon atoms are coplanar, while the other two are displaced on opposite sides of the plane.

For unsubstituted cyclopentane, these conformations are very close in energy and rapidly interconvert through a low-energy process known as pseudorotation .[2][3][4] This process involves a continuous wave-like motion of the pucker around the ring, allowing each carbon atom to sequentially take the out-of-plane position.[3][5] However, the introduction of substituents, especially bulky ones like carboxylic acid groups, creates a more rugged energy landscape with distinct energy minima, making certain conformations significantly more stable than others.[6][7]

Quantifying Ring Pucker: Cremer-Pople Coordinates

A rigorous and standardized method for describing the exact conformation of any N-membered ring is provided by the Cremer-Pople puckering coordinates.[8][9][10] For a five-membered ring, the entire conformational space can be defined by just two parameters:

-

Puckering Amplitude (q): This parameter quantifies the degree of non-planarity of the ring. A value of q = 0 corresponds to a perfectly flat ring.

-

Phase Angle (φ): This angle, ranging from 0° to 360°, describes the location of the pucker around the ring. Different values of φ correspond to different envelope and half-chair conformations.

This system allows for an unambiguous, quantitative comparison of conformations obtained from computational models.[9][11]

A Validated Protocol for Theoretical Conformational Analysis

To ensure scientific integrity, the described protocol is a self-validating system. Each step builds upon the last, refining the results with increasing levels of theoretical accuracy, and culminates in a verification step to confirm the nature of the identified stationary points on the potential energy surface.

Experimental Protocol

Step 1: Initial 3D Structure Generation

-

Action: Generate an initial 3D structure of this compound using molecular building software (e.g., Avogadro, GaussView, ChemDraw).

-

Causality: This provides a necessary starting point for computational analysis. The initial geometry does not need to be perfect, as it will be optimized in subsequent steps.

Step 2: Broad Conformational Search with Molecular Mechanics (MM)

-

Action: Perform a systematic or stochastic conformational search using a robust molecular mechanics force field (e.g., MMFF94, OPLS3e). This can be accomplished with various software packages.[12][13][14][15][16]

-

Causality: MM methods are computationally inexpensive, allowing for a rapid and broad exploration of the potential energy surface. This step is crucial to identify a diverse set of low-energy candidate conformations and avoid getting trapped in a local minimum during the more computationally demanding quantum mechanics stage.

Step 3: Quantum Mechanics (QM) Geometry Optimization

-

Action: Take the unique, low-energy conformers identified in Step 2 (typically those within 10-15 kcal/mol of the global minimum) and perform full geometry optimization using Density Functional Theory (DFT).

-

Method Selection Rationale:

-

Functional: The choice of DFT functional is critical. For this compound, intramolecular hydrogen bonding and dispersion forces are expected to be significant. The M06-2X functional is highly recommended as it is specifically parameterized to accurately handle non-covalent interactions, including hydrogen bonding and dispersion.[17][18][19][20][21] Standard functionals like B3LYP may perform less well for these types of interactions.[19]

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a suitable choice.[22][23] The inclusion of diffuse functions ('+') is essential for accurately describing lone pairs and the potential for hydrogen bonding, while the polarization functions ('d,p') allow for flexibility in the electron density distribution.[22][24][25][26]

-

-

Causality: QM methods provide a much more accurate description of the electronic structure and, consequently, the molecular geometry and relative energies compared to MM. This step refines the initial conformers to their true energy minima at a high level of theory.

Step 4: Verification of Stationary Points

-

Action: Perform a vibrational frequency calculation at the same level of theory (e.g., M06-2X/6-311+G(d,p)) for each optimized structure.

-

Causality: This is a crucial validation step. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable conformer. The calculated frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute Gibbs free energies.

Caption: Workflow for the Theoretical Conformational Analysis of a Flexible Molecule.

Predicted Conformational Preferences of this compound

While a full computational study is required for definitive results, we can predict the key structural factors that will govern the conformational equilibrium of this compound.

Steric Hindrance: The two carboxylic acid groups are bulky. In an envelope conformation where the substituted carbon (C1) is part of the four-atom plane, one carboxyl group will be forced into an "axial-like" position, potentially clashing with other axial hydrogens. An envelope conformation with C1 as the out-of-plane "flap" atom might alleviate some of this strain. Similarly, in a half-chair conformation, the relative orientation of the two carboxyl groups will be a major determinant of stability.

Intramolecular Hydrogen Bonding: The most significant factor is likely the potential for intramolecular hydrogen bonding between the two carboxyl groups. A conformation that allows the hydroxyl hydrogen of one group to form a hydrogen bond with the carbonyl oxygen of the other would be significantly stabilized. This typically requires the formation of a seven-membered ring system (O=C-C-C-O-H···O). Such an interaction would act as a "conformational lock," severely restricting pseudorotation and strongly favoring the specific pucker that facilitates this bond. Computational studies on other dicarboxylic acids have shown these intramolecular hydrogen bonds can have stabilization energies of around 28-29 kJ/mol.[27] However, forming this seven-membered ring within the constraints of the five-membered cyclopentane ring may introduce additional strain.[28]

Caption: Predicted Equilibrium between H-bonded and non-H-bonded conformers.

Data Presentation

The final output of the analysis should be summarized in a table, allowing for easy comparison of the key energetic and geometric parameters of the most stable conformers.

| Conformer ID | Point Group | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Puckering Amp. q (Å) | Phase Angle φ (°) | H-Bond (Y/N) |

| Conf-1 | C | 0.00 | 0.00 | 0.42 | 125.3 | Y |

| Conf-2 | C | 5.8 | 6.1 | 0.39 | 180.0 | N |

| Conf-3 | C | 6.5 | 6.7 | 0.40 | 270.0 | N |

| (Note: Values are hypothetical and for illustrative purposes only. Actual values must be derived from QM calculations.) |

Conclusion

The theoretical conformational analysis of this compound is a multi-step process that requires a careful blend of computationally efficient exploration and high-accuracy quantum mechanical refinement. The conformational landscape is predicted to be dominated by a structure that can accommodate a stabilizing intramolecular hydrogen bond, which would significantly restrict the ring's flexibility. The robust, validated protocol outlined in this guide provides a clear pathway for researchers to reliably determine the conformational preferences of this, and other, substituted cycloalkanes. These insights are paramount for understanding structure-activity relationships and are a cornerstone of modern, computationally-driven drug discovery.

References

-

Burns, E. R., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107. [Link]

-

Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better Than B3LYP for a Model System With Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 117(47), 12590–12600. [Link]

-

Licari, D., et al. (2022). Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules. Journal of Chemical Theory and Computation, 18(11), 6981–6993. [Link]

-

Sherrill, C. D., et al. (2011). Density-functional approaches to noncovalent interactions: a comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107. [Link]

-

Walker, M. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. University of Birmingham Research Portal. [Link]

-

Bacer, S., et al. (2024). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. ChemRxiv. [Link]

-

Kawabata, T. Cremer-Pople parameter calculator. [Link]

-

Dessent, C. E. H., et al. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. Semantic Scholar. [Link]

-

Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 117(47), 12590–12600. [Link]

-

Kraft, M., et al. (2022). Conformations and pseudorotation of colloidal cyclopentane. ResearchGate. [Link]

-

Johnson, B. G., et al. (2024). Density functional benchmark for quadruple hydrogen bonds. RSC Publishing. [Link]

-

Goerigk, L., & Grimme, S. (2011). Minimizing Density Functional Failures for Non-Covalent Interactions Beyond van der Waals Complexes. Accounts of Chemical Research, 44(4), 279–290. [Link]

-

Lin, C., et al. (2017). An explicit-solvent conformation search method using open software. PeerJ, 5, e4026. [Link]

-

Rzepa, H. S. TINKER Tutorial: Conformational Analysis. University of California, Santa Barbara. [Link]

-

RCSB PDB. (2023). Modeling and Simulation Software. [Link]

-

Rowan. Conformational Searching. [Link]

-

ResearchGate. (2015). How well does DFT describe non-covalent interactions such as van der Waals forces and hydrogen bonding and what functionals perform best in these cas?. [Link]

-

SCM. Conformers. [Link]

-

Platts, J. A., & Howard, S. T. (2005). Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids: implications for the design of synthetic dicarboxylic acid receptors. Journal of Computational Chemistry, 26(10), 1013–1019. [Link]

-

Zhao, H., et al. (2024). Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. ChemRxiv. [Link]

-

Krivdin, L. B., et al. (2022). Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. Molecules, 27(21), 7247. [Link]

-

Conformational Analysis of Monosubstituted Cyclohexane. [Link]

-

Zhang, Z., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv. [Link]

-

Zhang, Z., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(2), 732–744. [Link]

-

Kraft, M., et al. (2022). Conformations and pseudorotation of colloidal cyclopentane. ResearchGate. [Link]

-

Brutcher, F. V., & Bauer, W. (1962). The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society, 84(12), 2286–2291. [Link]

-

PLUMED. PUCKERING. [Link]

-

Toth, A. M., et al. (2001). Accurate relative pK(a) calculations for carboxylic acids using complete basis set and Gaussian-n models combined with continuum solvation methods. ResearchGate. [Link]

-

Semantic Scholar. Puckering Coordinates of Monocyclic Rings by Triangular Decomposition. [Link]

-

The Organic Chemistry Tutor. (2022, October 12). Pseudorotation; Chair Flips [Video]. YouTube. [Link]

-

Jhaa, G. (2023, February 15). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1 [Video]. YouTube. [Link]

-

Liptak, M. D., & Shields, G. C. (2001). Accurate p K a Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. ResearchGate. [Link]

-

ResearchGate. (2019). How do we choose basis set and DFT functional for structure optimization?. [Link]

-

Chemistry by Dr. Anand. (2020, December 6). Conformational analysis of 1,1-disubstituted cyclohexane [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. [Link]

-

LibreTexts Chemistry. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

Chemistry Stack Exchange. (2015). Does intramolecular hydrogen bonding occur in dicarboxylic acids?. [Link]

-

ResearchGate. (2024). Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. [Link]

-

Smith, D. K., et al. (2003). Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. Crystal Growth & Design, 3(2), 167–174. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [PDF] Puckering Coordinates of Monocyclic Rings by Triangular Decomposition | Semantic Scholar [semanticscholar.org]

- 11. PLUMED: PUCKERING [plumed.org]

- 12. An explicit-solvent conformation search method using open software - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 14. rcsb.org [rcsb.org]

- 15. Conformational Searching | Rowan [rowansci.com]

- 16. scm.com [scm.com]

- 17. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Density-functional approaches to noncovalent interactions: a comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 20. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. | Semantic Scholar [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. jchemlett.com [jchemlett.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids: implications for the design of synthetic dicarboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. echemi.com [echemi.com]

The Architectonics of the Five-Membered Ring: A Historical Guide to the Synthesis of Cyclopentane Dicarboxylic Acids

Introduction: The Enduring Significance of the Cyclopentane Ring

The cyclopentane ring, a fundamental motif in organic chemistry, has captivated chemists for over a century. Its prevalence in natural products, from prostaglandins to steroids, and its utility as a rigid scaffold in medicinal chemistry underscore its importance. The introduction of two carboxylic acid functionalities onto this five-membered ring unlocks a vast chemical space, providing precursors for polymers, fragrances, and a diverse array of pharmacologically active agents. This guide provides an in-depth technical exploration of the historical methods developed to synthesize the three primary isomers of cyclopentane dicarboxylic acid: the 1,1-, 1,2-, and 1,3-disubstituted congeners. We will delve into the foundational work of chemical pioneers, examining not only the synthetic protocols but also the underlying mechanistic principles and the experimental rationale that guided their groundbreaking discoveries.

The late 19th century was a period of burgeoning interest in cyclic compounds, spurred by Adolf von Baeyer's seminal work on ring strain in 1885.[1][2][3][4] Baeyer's theory, while later refined, provided an initial framework for understanding the stability of cyclic systems and ignited a quest to synthesize these intriguing structures. It was within this intellectual landscape that chemists like William Henry Perkin Jr., Walter Dieckmann, and Jocelyn Field Thorpe developed elegant strategies for the construction of five-membered rings, laying the groundwork for modern alicyclic chemistry.[5][6][7]

The Geminal Diacid: Synthesis of 1,1-Cyclopentanedicarboxylic Acid

The construction of a quaternary carbon center bearing two carboxylic acid groups on a cyclopentane ring presented a unique synthetic challenge to early organic chemists. The most enduring and historically significant approach to 1,1-cyclopentanedicarboxylic acid relies on the principles of the malonic ester synthesis, a powerful tool for carbon-carbon bond formation.[8][9]

The Malonic Ester Approach: A Classic Cyclization

The core strategy involves the dialkylation of a malonic ester with a 1,4-dihalobutane, followed by hydrolysis and decarboxylation of the resulting cyclic diester. This method directly assembles the cyclopentane ring with the desired gem-dicarboxylic acid functionality.

Reaction Workflow:

Caption: Malonic ester synthesis of 1,1-cyclopentanedicarboxylic acid.

Causality Behind Experimental Choices:

The choice of diethyl malonate was strategic due to the acidity of the α-protons, which are flanked by two electron-withdrawing ester groups. This allows for easy deprotonation with a relatively mild base like sodium ethoxide to form a stabilized enolate. The use of a dihalide, such as 1,4-dibromobutane, enables a sequential double alkylation. The first alkylation forms an intermediate that, upon deprotonation of the remaining acidic proton, undergoes an intramolecular nucleophilic substitution to form the five-membered ring.[10] The subsequent hydrolysis of the diethyl ester to the dicarboxylic acid is a standard procedure, typically carried out under acidic or basic conditions.

Detailed Experimental Protocol (Adapted from historical accounts): [8][11]

-

Preparation of Sodium Ethoxide: In a flame-dried flask equipped with a reflux condenser, dissolve metallic sodium in absolute ethanol under an inert atmosphere.

-

Reaction Setup: In a separate flask, charge diethyl malonate and 1,4-dibromobutane.

-

Cyclization: Slowly add the sodium ethoxide solution to the mixture of diethyl malonate and 1,4-dibromobutane with vigorous stirring. An exothermic reaction will ensue, and the reaction mixture may require cooling to maintain a controlled temperature. After the initial reaction subsides, heat the mixture to reflux for several hours to ensure complete cyclization.

-

Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 1,1-cyclopentanedicarboxylate.

-

Hydrolysis: Reflux the crude diester with a solution of sodium hydroxide in ethanol and water until the hydrolysis is complete.

-

Acidification and Product Isolation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid. The 1,1-cyclopentanedicarboxylic acid will precipitate and can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent.

| Parameter | Historical Malonic Ester Synthesis |

| Starting Materials | Diethyl malonate, 1,4-Dihalobutane |

| Base | Sodium ethoxide |

| Solvent | Ethanol |

| Key Intermediate | Diethyl 1,1-cyclopentanedicarboxylate |

| Typical Yield | Moderate |

The Vicinal Diacid: Syntheses of 1,2-Cyclopentanedicarboxylic Acids

The synthesis of 1,2-cyclopentanedicarboxylic acid, which can exist as both cis and trans isomers, has been a subject of intense investigation, with some of the earliest methods dating back to the late 19th century.

Perkin's Synthesis of trans-1,2-Cyclopentanedicarboxylic Acid (1887)

William Henry Perkin Jr., a prominent figure in the history of alicyclic chemistry, developed an ingenious multi-step synthesis starting from the readily available diethyl malonate.[5]

Reaction Mechanism:

Caption: Perkin's synthesis of trans-1,2-cyclopentanedicarboxylic acid.

Detailed Experimental Protocol (Conceptual, based on Perkin's work):

-

Formation of the Tetraester: React two equivalents of sodio diethyl malonate with one equivalent of 1,3-dibromopropane to yield tetraethyl pentane-1,1,5,5-tetracarboxylate.

-

Bromination: Treat the tetraester with bromine to afford the corresponding dibromo derivative.

-

Cyclization: Induce intramolecular cyclization of the dibromo compound with sodium ethoxide to form a cyclopentane ring.

-

Hydrolysis and Decarboxylation: Hydrolyze the resulting cyclic tetraester with acid and heat to effect decarboxylation, yielding trans-1,2-cyclopentanedicarboxylic acid.

Causality Behind Experimental Choices:

Perkin's choice of a multi-step approach reflects the challenges of direct cyclization to form the 1,2-disubstituted pattern. By first constructing a linear precursor and then inducing cyclization, he could control the connectivity of the final product. The final decarboxylation step is a classic transformation of β-keto acids or gem-dicarboxylic acids formed during the hydrolysis of the malonic ester derivatives.

From Pimelic Acid: A Ring-Contraction Approach

Another historical route to 1,2-cyclopentanedicarboxylic acid involves the ring contraction of a six-membered ring precursor derived from pimelic acid. Pimelic acid itself could be prepared from sources like salicylic acid.[12][13]

Reaction Workflow:

Caption: Synthesis of 1,2-cyclopentanedicarboxylic acid from pimelic acid.

The Favorskii rearrangement of an α-halocyclohexanone, which can be derived from pimelic acid, provides a pathway to a cyclopentanecarboxylic acid derivative.[14][15][16][17][18] This method, while historically significant, often involves multiple steps and can lead to mixtures of isomers.

The Meta-Isomer: Syntheses of 1,3-Cyclopentanedicarboxylic Acids

The synthesis of 1,3-cyclopentanedicarboxylic acid has also been a focus of historical synthetic efforts, with two key methods emerging as particularly important: the Dieckmann condensation and the Perkin alicyclic synthesis.

The Dieckmann Condensation: Intramolecular Claisen Cyclization

In 1894, Walter Dieckmann reported that the intramolecular condensation of diethyl adipate using a base like sodium ethoxide yields a cyclic β-keto ester, which can then be converted to 1,3-cyclopentanedicarboxylic acid.[19] This reaction, a powerful tool for the formation of five- and six-membered rings, is an intramolecular version of the Claisen condensation.[20][21]

Reaction Mechanism:

Caption: The Dieckmann condensation for the synthesis of a 1,3-cyclopentanedicarboxylic acid precursor.

Detailed Experimental Protocol (Adapted from Dieckmann's original work): [19]

-

Reaction Setup: In a flask equipped with a reflux condenser, add diethyl adipate and a solution of sodium ethoxide in absolute ethanol.

-

Cyclization: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the consumption of the starting diester.

-

Work-up: After cooling, acidify the reaction mixture with a dilute acid. Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude ethyl 2-oxocyclopentanecarboxylate.

-

Conversion to the Diacid: The resulting β-keto ester can be further manipulated through alkylation, hydrolysis, and decarboxylation sequences to yield various substituted 1,3-cyclopentanedicarboxylic acids.

The Thorpe-Ziegler Reaction: A Dinitrile Cyclization

Conceptually related to the Dieckmann condensation is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile in the presence of a strong base.[10][13][18][22] The resulting cyclic α-cyanoenamine can then be hydrolyzed to a cyclic ketone, which can be further functionalized to the dicarboxylic acid. For the synthesis of a cyclopentane derivative, pimelonitrile would be the starting material.

Reaction Workflow:

Caption: Thorpe-Ziegler route to a 1,3-cyclopentanedicarboxylic acid precursor.

Comparative Summary of Historical Methods

| Method | Isomer | Key Reaction | Starting Materials | Historical Significance |

| Malonic Ester Synthesis | 1,1- | Intramolecular Dialkylation | Diethyl malonate, 1,4-Dihalobutane | A fundamental and direct approach to gem-dicarboxylic acids. |

| Perkin's Synthesis | 1,2- (trans) | Multi-step sequence | Diethyl malonate, 1,3-Dibromopropane | A pioneering and elegant synthesis of a specific isomer of the 1,2-diacid. |

| Favorskii Rearrangement | 1,2- | Ring Contraction | α-Halocyclohexanone | A classic rearrangement reaction for accessing smaller rings from larger ones. |

| Dieckmann Condensation | 1,3- | Intramolecular Condensation | Diethyl adipate | A powerful and widely used method for constructing five-membered rings. |

| Thorpe-Ziegler Reaction | 1,3- | Intramolecular Cyclization | Pimelonitrile | An important alternative to the Dieckmann condensation for ring formation. |

Conclusion: A Legacy of Innovation